molecular formula C11H14N4O B034027 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 107618-03-1

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B034027
CAS No.: 107618-03-1
M. Wt: 218.26 g/mol
InChI Key: LBSZQPOIIRAKEL-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a synthetically accessible heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic system, featuring an imidazolone core linked to a piperidine moiety, is designed to mimic privileged structures found in pharmacologically active compounds. Its primary research value lies in its potential as a key intermediate or a core scaffold for the development of novel kinase inhibitors. The structure possesses hydrogen bond donor and acceptor sites, making it a versatile fragment for targeting ATP-binding pockets of various kinases implicated in oncological and inflammatory pathways. Researchers utilize this compound to explore structure-activity relationships (SAR), to design and synthesize novel small-molecule libraries for high-throughput screening, and to develop potent and selective therapeutic agents. Its mechanism of action is typically investigated in the context of specific protein targets, where it is hypothesized to act as a type I or type II kinase inhibitor, competing with ATP binding and stabilizing specific kinase conformations. This product is intended for research applications in chemical biology, lead optimization, and preclinical studies. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, enabling confident use in your experimental workflows.

Properties

IUPAC Name

3-piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-11-14-9-2-1-5-13-10(9)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSZQPOIIRAKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549573
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107618-03-1
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc-Protected Reductive Amination Pathway

The patent CN106432232A delineates a four-step protocol commencing with 4-piperidone hydrochloride (Fig. 1):

Step 1: N-Boc Protection
4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate in aqueous acetone, mediated by sodium bicarbonate, to yield N-Boc-4-piperidone (93% yield). Optimal solvent ratios (5–20 mL/g aqueous acetone) and stoichiometric control (1:1–3 mol equivalents of Boc anhydride) minimize epimerization.

Step 2: Reductive Amination
N-Boc-4-piperidone undergoes reductive amination with ammonia and titanium tetraisopropoxide in ethanol, followed by sodium borohydride reduction at <30°C. This step furnishes 4-amino-1-Boc-piperidine in 82% yield, with rigorous temperature control preventing N-Boc cleavage.

Step 3: Acid-Catalyzed Coupling
4-Amino-1-Boc-piperidine couples with 2-chloronicotinic acid in dimethyl sulfoxide (DMSO) at 100°C, facilitated by potassium iodide and sodium carbonate. Acidification (pH 4–5) precipitates 2-(4-aminopiperidinyl)nicotinic acid (73% yield), with recrystallization (isopropanol/water) enhancing purity.

Step 4: Curtius Rearrangement and Cyclization
Treatment with diphenylphosphoryl azide (DPPA) in toluene induces Curtius rearrangement, forming the imidazo[4,5-b]pyridine core. Triethylamine scavenges HCl, enabling cyclization at 110°C to afford the target compound in 79% yield after recrystallization (ethyl acetate/methanol).

Table 1: Comparative Analysis of Synthetic Steps

StepReagents/ConditionsYield (%)Key Optimization
1Boc₂O, NaHCO₃, acetone/H₂O93Solvent ratio control
2NH₃, Ti(OiPr)₄, NaBH₄82Temperature <30°C
32-Cl-nicotinic acid, DMSO, 100°C73KI catalytic acceleration
4DPPA, toluene, 110°C79Triethylamine acid scavenging

Alternative Cyclization Approaches

Despite the efficiency of the Boc-mediated route, traditional methods persist in academic settings. For instance, cyclocondensation of 3-aminopyridine derivatives with carbonyl agents (e.g., phosgene or urea) under basic conditions remains prevalent. However, these methods necessitate prolonged reaction times (24–48 h) and exhibit modest yields (40–55%) due to competing side reactions.

Mechanistic and Kinetic Considerations

The Curtius rearrangement (Step 4) proceeds via a concerted mechanism, where DPPA generates an isocyanate intermediate that intramolecularly cyclizes to form the imidazo ring. Kinetic studies reveal first-order dependence on DPPA concentration, with an activation energy of 85 kJ/mol determined by Arrhenius analysis. Solvent polarity (toluene ε = 2.4) favors transition-state stabilization, while triethylamine mitigates protonation of the nucleophilic amine.

Industrial Scalability and Green Chemistry

The patent’s protocol addresses industrial limitations through:

  • Solvent Recovery : Aqueous acetone and ethyl acetate are recycled via distillation, reducing waste by 60%.

  • Catalyst Efficiency : Titanium tetraisopropoxide (0.1 eq) enhances reductive amination rates without heavy metal residues.

  • Energy Optimization : Microwave-assisted steps are avoided, cutting energy consumption by 35% compared to legacy methods.

Analytical Characterization

Final products are validated via 1H^1H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.2 Hz, 1H), 7.45 (dd, J = 7.6 Hz, 1H), 4.30–4.15 (m, 2H), 3.80–3.65 (m, 1H), 2.95–2.80 (m, 2H), 2.20–1.90 (m, 4H). LC-MS (ESI+) confirms [M+H]⁺ at m/z 245.2, aligning with theoretical values.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pharmacological Applications

1. Antimigraine Activity
One of the most notable applications of 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is its role as a potential treatment for migraines. It acts as a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology. Research indicates that CGRP antagonists can significantly reduce migraine frequency and severity .

2. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways involved in tumor growth presents opportunities for developing novel cancer therapies .

3. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It exhibits protective effects against oxidative stress-induced neuronal damage, suggesting its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Migraine Treatment

A clinical trial investigating the efficacy of a CGRP antagonist derived from this compound reported a significant reduction in the number of migraine days experienced by participants over a three-month period. The trial demonstrated a favorable safety profile and improved quality of life metrics among users .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls. These findings support further investigation into its potential as an adjunct therapy in oncology .

Summary Table of Applications

ApplicationMechanismRelevant Studies
AntimigraineCGRP receptor antagonismClinical trial data
AnticancerInhibition of cell proliferationIn vitro studies on cancer cell lines
NeuroprotectionAntioxidant activityPreclinical models of neurodegeneration

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Application Key Findings References
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Bromo at C6, methyl at N3 Structural studies Synthesized via alkylation; used in crystallography
Thiazolo[4,5-b]pyridin-2(3H)-one Imidazole replaced with thiazole cAMP PDE III inhibition (nanomolar IC₅₀) Potent cardiotonic activity but limited CNS penetration
2,3-Diaryl-3H-imidazo[4,5-b]pyridines Aryl groups at C2 and C3 Anticancer (cytotoxicity assays) Moderate activity against HeLa cells
Oxazolo[4,5-b]pyridin-2(3H)-one derivatives Imidazole replaced with oxazole Antiviral (varicella-zoster virus) Minimal activity (EC₅₀ = 61.70 μM)

Physicochemical Properties

  • Solubility : The piperidinyl group improves aqueous solubility compared to bromo- or methyl-substituted derivatives (e.g., ), critical for oral bioavailability.
  • Metabolic Stability : Piperidine-containing derivatives show reduced hepatic clearance compared to aryl-substituted analogues due to decreased CYP450 interaction .

Biological Activity

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and its potential therapeutic applications, particularly in oncology and antimicrobial therapy.

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 185961-99-3

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)25.72 ± 3.95Induction of apoptosis
PC-3 (Prostate)12.19 ± 0.25Inhibition of androgen receptor functions
U87 (Glioblastoma)45.2 ± 13.0Cell cycle arrest and apoptosis

The compound has shown to suppress tumor growth in vivo, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness with the following minimal inhibitory concentrations (MIC):

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus40Gram-positive bacteria
Escherichia coli200Gram-negative bacteria
Pseudomonas aeruginosa500Gram-negative bacteria

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the piperidine and imidazole moieties significantly influence the biological activity of the compound. Substituents on the imidazole ring can enhance potency and selectivity towards specific cancer cell lines or bacterial strains.

Key Findings:

  • Substituent Variability : Alterations in the piperidine ring can lead to variations in cytotoxicity and selectivity.
  • Ring Positioning : The position of nitrogen atoms within the imidazole ring is crucial for maintaining activity against cancer cells and bacteria .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • In Vivo Tumor Suppression : A study involving tumor-bearing mice showed a significant reduction in tumor size when treated with this compound, suggesting its potential for clinical applications in oncology.
  • In Vitro Bacterial Inhibition : Laboratory tests demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

Q & A

Q. What are the established synthetic routes for 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, and how do they differ in methodology?

Two complementary syntheses are reported:

  • Route 1 : Chemoselective reductive amination starting from 4-aminopiperidine and a substituted imidazo[4,5-b]pyridine precursor. This method avoids selectivity issues in imine formation .
  • Route 2 : Pd-catalyzed amination using an ammonia surrogate (e.g., benzophenone imine) to achieve regioselective coupling, addressing challenges in direct amination . Key Data : Route 1 offers higher yields (>70%) for gram-scale synthesis, while Route 2 is advantageous for late-stage diversification of the piperidine moiety.

Q. How is the structural identity of this compound verified in experimental settings?

  • Single-crystal X-ray diffraction is routinely employed for unambiguous confirmation. For example, derivatives of imidazo[4,5-b]pyridin-2(3H)-one exhibit planar fused-ring systems with deviations <0.02 Å, validated using SHELX software .
  • Spectroscopic methods : 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are used to confirm molecular connectivity, with characteristic shifts for the piperidine N-H (~δ 3.2 ppm) and carbonyl C=O (~170 ppm) .

Advanced Research Questions

Q. What strategies address low selectivity in Pd-catalyzed amination during synthesis?

  • Ammonia surrogates (e.g., benzophenone imine) improve selectivity by reducing competing side reactions. Post-coupling hydrolysis under acidic conditions regenerates the free amine .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction efficiency, achieving >80% conversion in Pd-mediated steps .

Q. How does the compound’s core structure influence its role as a CGRP receptor antagonist?

  • The imidazo[4,5-b]pyridin-2(3H)-one scaffold binds to a hydrophobic cleft in the CGRP receptor, occluding ATP binding. Co-crystallography (2.25 Å resolution) reveals interactions with residues Val123 and Met119 in unphosphorylated Akt1, a model system .
  • SAR studies : Substitution at the piperidine nitrogen (e.g., trifluoroethyl groups in MK-0974) enhances potency (Ki = 0.77 nM for human CGRP receptor) and oral bioavailability .

Q. What experimental models validate the compound’s in vivo efficacy?

  • Rhesus pharmacodynamic assay : Capsaicin-induced dermal vasodilation is inhibited by MK-0974 (EC50_{50} = 127 nM plasma concentration), correlating with blockade of endogenous CGRP release .
  • Murine models : Oral dosing (10 mg/kg) shows >90% inhibition of downstream targets (p70S6 kinase), confirming blood-brain barrier penetration .

Data Contradiction and Optimization Analysis

Q. Why do antimicrobial assays show variable activity for imidazo[4,5-b]pyridin-2(3H)-one derivatives?

  • Compound 26c (EC50_{50} = 61.70 μM against varicella-zoster virus) exhibits weaker activity compared to triazolo[4,5-b]pyridine analogs. This is attributed to reduced hydrogen-bonding capacity of the carbonyl group .
  • Structural modifications : Introducing electron-withdrawing groups (e.g., Br at position 6) enhances antiviral potency by improving target engagement .

Q. How do crystallization conditions impact structural data quality?

  • Solvent selection : Ethyl acetate/hexane mixtures (3:2) yield high-quality crystals for X-ray studies, with R-factors <0.05 .
  • Temperature effects : Refinement at 293 K minimizes thermal motion artifacts, critical for resolving flexible side chains (e.g., dioxolane substituents) .

Methodological Challenges

Q. What are the limitations of SHELX in refining imidazo[4,5-b]pyridin-2(3H)-one derivatives?

  • Disordered moieties : Flexible piperidine or dioxolane groups require restraints (e.g., DFIX, SIMU) during refinement, increasing computational complexity .
  • High-resolution data : Structures solved at <1.0 Å resolution are rare due to crystal packing defects, necessitating iterative refinement cycles .

Q. How can late-stage fluorination be applied to this scaffold?

  • Electrophilic fluorination : Using Selectfluor® in acetonitrile introduces fluorine at position 7 of the pyridine ring (82% yield), enhancing metabolic stability .
  • Radical methods : Photoredox catalysis under blue light enables C-H fluorination but faces regioselectivity challenges .

Tables

Table 1 : Comparative Synthetic Yields

RouteKey StepYield (%)Selectivity Issue Addressed?
1Reductive amination75Yes (chemoselectivity)
2Pd-catalyzed amination65Yes (regioselectivity)

Table 2 : Biological Activity of Derivatives

CompoundTargetEC50_{50}/KiReference
MK-0974CGRP Receptor0.77 nM
26cVaricella-Zoster61.70 μM
12jAkt11.2 nM (cellular)

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